Methyl 2-({[4-(4-ethoxyphenyl)-6,7-dimethoxynaphthalen-2-yl]carbonyl}amino)benzoate
Overview
Description
Methyl 2-({[4-(4-ethoxyphenyl)-6,7-dimethoxynaphthalen-2-yl]carbonyl}amino)benzoate is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[4-(4-ethoxyphenyl)-6,7-dimethoxynaphthalen-2-yl]carbonyl}amino)benzoate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[4-(4-ethoxyphenyl)-6,7-dimethoxynaphthalen-2-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential biological activity could lead to applications in the treatment of diseases or as a diagnostic tool.
Mechanism of Action
The mechanism by which Methyl 2-({[4-(4-ethoxyphenyl)-6,7-dimethoxynaphthalen-2-yl]carbonyl}amino)benzoate exerts its effects would depend on its specific interactions with biological targets. These could include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact molecular targets and pathways involved would need to be determined through experimental studies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 2-({[4-(4-ethoxyphenyl)-6,7-dimethoxynaphthalen-2-yl]carbonyl}amino)benzoate include other aromatic esters and amides with similar structural features. Examples include:
- Methyl 2-({[4-(4-methoxyphenyl)-6,7-dimethoxynaphthalen-2-yl]carbonyl}amino)benzoate
- Ethyl 2-({[4-(4-ethoxyphenyl)-6,7-dimethoxynaphthalen-2-yl]carbonyl}amino)benzoate .
Uniqueness
What sets this compound apart is its specific combination of functional groups and aromatic rings, which confer unique chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[[4-(4-ethoxyphenyl)-6,7-dimethoxynaphthalene-2-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO6/c1-5-36-21-12-10-18(11-13-21)23-15-20(14-19-16-26(33-2)27(34-3)17-24(19)23)28(31)30-25-9-7-6-8-22(25)29(32)35-4/h6-17H,5H2,1-4H3,(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHWHIXPFPVDBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C3C=C(C(=CC3=CC(=C2)C(=O)NC4=CC=CC=C4C(=O)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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